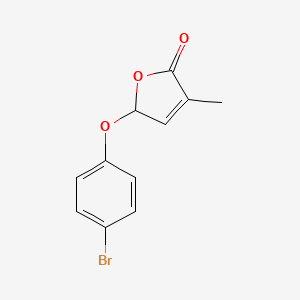

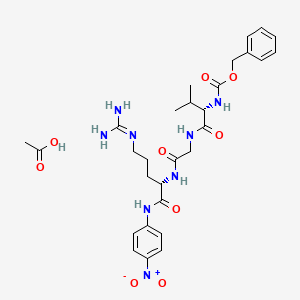

5-(4-bromophenoxy)-3-methylfuran-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(4-bromophenoxy)-3-methylfuran-2(5H)-one” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring in this compound is substituted with a methyl group at the 3-position and a bromophenoxy group at the 5-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, which is a heterocyclic ring with oxygen and unsaturation. This ring system would contribute to the compound’s aromaticity. The bromophenoxy substituent is a large, bulky group that would likely have a significant impact on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of the bromophenoxy group in this compound would likely make it relatively heavy and possibly increase its boiling point compared to simpler furan derivatives .Scientific Research Applications

Mimic of Strigolactone Actions

4-Br debranone (4BD) has been found to show similar activity to that of the major strigolactone (SL) analog GR24 in many aspects of a biological assay on plants . It strongly inhibited tiller bud outgrowth in the SL-deficient rice mutant d10 at the same concentration as GR24, with no adverse effects, even during prolonged cultivation . This suggests that 4BD could be used as a mimic of strigolactone actions in plant research.

Control of Root Parasitic Weeds

The same study also suggested that 4BD could be used for controlling damage caused by root parasitic weeds . However, in a seed germination assay on Striga hermonthica, a root parasitic plant, 4BD showed far less activity than GR24 .

Inhibition of Nitrosative Stress

Another study found that 4BD, along with other SL analogues, played a potent role in the inhibition of nitrosative stress . Nitrosative stress is a biological process which can lead to cellular damage, and compounds that can inhibit this process have potential therapeutic applications.

Inhibition of NLRP3 Inflammasome-Mediated IL-1β Release

The same study also found that 4BD inhibited NLR family pyrin domain containing 3 (NLRP3) inflammasome-mediated IL-1β release . The NLRP3 inflammasome is a part of the immune system, and its activation can lead to inflammation. Therefore, compounds that can inhibit its activation have potential anti-inflammatory applications.

Switching of Microglial Phenotype

4BD was also found to induce a switch in microglial phenotype . Microglia are a type of cell in the brain and spinal cord, and their phenotype can influence brain health and disease. Therefore, compounds that can induce a switch in microglial phenotype could have potential applications in neurology.

Upregulation of Nrf2-Driven Downstream Enzymes

Finally, 4BD was found to upregulate Nrf2-driven downstream enzymes . Nrf2 is a protein that regulates the expression of antioxidant proteins, and its upregulation can protect against oxidative damage. Therefore, compounds that can upregulate Nrf2-driven downstream enzymes could have potential applications in the treatment of diseases associated with oxidative stress.

Mechanism of Action

Target of Action

4-Br debranone, also known as 2-(4-bromophenoxy)-4-methyl-2H-furan-5-one or 5-(4-bromophenoxy)-3-methylfuran-2(5H)-one, is a strigolactone (SL) analogue . Its primary targets include the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the enzyme iNOS . The NLRP3 inflammasome plays a crucial role in the innate immune response, while iNOS is involved in the production of nitric oxide, a key player in the inflammatory response .

Mode of Action

4-Br debranone interacts with its targets to inhibit nitrosative stress and NLRP3 inflammasome-mediated IL-1β release . It also influences the polarization of microglial cells, a type of immune cell found in the brain . In silico analyses have shown that 4-Br debranone exhibits a differential pattern for upregulating Nrf2-driven downstream enzymes .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. It suppresses the release and expression of proinflammatory factors . It also influences the NF-κB, Nrf2, and PPARγ pathways, which are involved in inflammation and cellular survival mechanisms .

Result of Action

The action of 4-Br debranone results in the suppression of nitrosative stress and the inhibition of NLRP3 inflammasome-mediated IL-1β release . This leads to a reduction in the release and expression of proinflammatory factors . Additionally, it influences the polarization of microglial cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-bromophenoxy)-4-methyl-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-7-6-10(15-11(7)13)14-9-4-2-8(12)3-5-9/h2-6,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVHEWGBSZLWSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

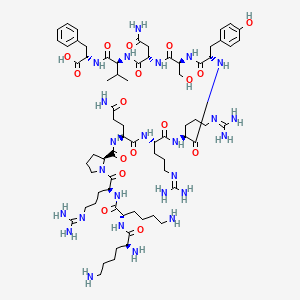

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)